2,4,4'-Trihydroxybenzophenone
Overview
Description
2,4,4’-Trihydroxybenzophenone is an organic compound with the molecular formula C13H10O4. It is a derivative of benzophenone, characterized by the presence of three hydroxyl groups attached to the benzene rings. This compound is known for its applications in various fields, including its role as a small molecule inhibitor of viral replication .
Mechanism of Action
Target of Action
It has been used in studies related to the degradation of organic pollutants , indicating its potential role in environmental remediation.
Mode of Action
2,4,4’-Trihydroxybenzophenone has been reported to undergo synergistic degradation when used with carbon quantum dots and ferrate under visible light irradiation . The compound’s interaction with these agents results in electron generation and consumption, which contributes to the degradation process .
Biochemical Pathways
The degradation process involves several reactions, including c-c cleavage, hydroxylation, and linkage reactions . These reactions lead to the formation of various intermediates, indicating the compound’s involvement in complex biochemical transformations .
Result of Action
The primary result of the action of 2,4,4’-Trihydroxybenzophenone is the degradation of the compound itself, leading to the formation of various intermediates . This degradation process is enhanced when the compound is used in conjunction with carbon quantum dots and ferrate .
Action Environment
The action of 2,4,4’-Trihydroxybenzophenone can be influenced by environmental factors such as light and the presence of other reactive agents. For instance, the degradation efficiency of the compound is significantly enhanced under visible light irradiation and in the presence of carbon quantum dots and ferrate .
Biochemical Analysis
Biochemical Properties
It is known that benzophenones can interact with various enzymes and proteins
Cellular Effects
It is known that benzophenones can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzophenones can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4’-Trihydroxybenzophenone can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with resorcinol in the presence of zinc chloride at elevated temperatures (160°C). Another method uses zinc chloride and phosphorus oxychloride at room temperature for four days, yielding the compound in 78% yield . Additionally, a mixture of polyphosphoric acid and 85% phosphoric acid can be used, followed by the addition of phosphorus trichloride and heating to 60°C for 16 hours, resulting in a quantitative yield .
Industrial Production Methods: Industrial production of 2,4,4’-Trihydroxybenzophenone typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,4’-Trihydroxybenzophenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
2,4,4’-Trihydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photostabilizer in various chemical formulations.
Biology: Acts as an inhibitor of viral replication, making it useful in antiviral research.
Medicine: Investigated for its potential therapeutic effects due to its ability to inhibit viral replication.
Industry: Used in the production of UV filters for cosmetics and other personal care products.
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrahydroxybenzophenone
- 2,3,4-Trihydroxybenzophenone
- 2,4-Dihydroxybenzophenone
Comparison: 2,4,4’-Trihydroxybenzophenone is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. Compared to 2,2’,4,4’-Tetrahydroxybenzophenone, it has one less hydroxyl group, affecting its reactivity and applications. 2,3,4-Trihydroxybenzophenone, on the other hand, has a different hydroxyl group arrangement, leading to variations in its chemical behavior and uses .
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJFKPFBSPZTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044836 | |
Record name | 2,4,4'-Trihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1470-79-7 | |
Record name | 2,4,4′-Trihydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1470-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4'-Trihydroxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1470-79-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,4'-Trihydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4'-trihydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,4'-TRIHYDROXYBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP9121IG2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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